molecular formula C17H22N2O4 B178386 tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate CAS No. 162045-53-6

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

Cat. No.: B178386
CAS No.: 162045-53-6
M. Wt: 318.4 g/mol
InChI Key: AUWQQLLBNFTTNY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (CAS No. 162045-53-6) is a piperidine-based derivative featuring a tert-butyl carbamate group at the 1-position and a 2-oxobenzo[d]oxazol-3(2H)-yl substituent at the 4-position. The benzo[d]oxazolone moiety consists of a fused benzene and oxazole ring system with a ketone at position 2, contributing to its unique electronic and steric properties . This compound is commercially available with a purity of 95% and is widely used as an intermediate in medicinal chemistry and organic synthesis . Its structural complexity and functional groups make it a versatile scaffold for further derivatization, particularly in drug discovery targeting enzymes or receptors requiring heterocyclic recognition elements.

Properties

IUPAC Name

tert-butyl 4-(2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-15(20)18-10-8-12(9-11-18)19-13-6-4-5-7-14(13)22-16(19)21/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQQLLBNFTTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627274
Record name tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-53-6
Record name tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperidine Functionalization via Nucleophilic Substitution

A widely reported method involves alkylation of tert-butyl piperidine-1-carboxylate with a benzoxazolone-containing electrophile. For example:

Procedure :

  • Synthesis of 3-bromomethylbenzoxazolone : React 2-aminophenol with bromoacetyl bromide in dichloromethane (DCM) at 0°C, followed by cyclization using NaHCO₃.

  • Alkylation of tert-butyl 4-hydroxypiperidine-1-carboxylate : Treat the hydroxylpiperidine derivative with 3-bromomethylbenzoxazolone in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours.

Reaction Conditions :

StepReagentsSolventTemperatureYield
1Bromoacetyl bromide, NaHCO₃DCM0°C → RT78%
2K₂CO₃, 3-bromomethylbenzoxazoloneCH₃CN60°C65%

Mechanistic Insight : The hydroxyl group on piperidine acts as a nucleophile, displacing bromide via an SN2 mechanism. The Boc group remains intact due to the mild basicity of K₂CO₃.

Palladium-Catalyzed α-Arylation

A modular approach adapted from isoquinoline syntheses employs palladium catalysis to couple methyl ketones with aryl bromides:

Procedure :

  • Preparation of 4-(2-oxobenzoxazol-3-yl)piperidine : React tert-butyl 4-(methyl ketone)piperidine-1-carboxylate with 2-bromobenzoxazolone using Pd(OAc)₂/XPhos catalyst and Cs₂CO₃ in toluene at 110°C.

  • In situ Boc protection : Add di-tert-butyl dicarbonate ((Boc)₂O) and DMAP to the reaction mixture to protect the secondary amine.

Reaction Conditions :

ComponentRoleAmount
Pd(OAc)₂/XPhosCatalyst/ligand5 mol%
Cs₂CO₃Base2.5 equiv
(Boc)₂OProtecting agent1.2 equiv

Yield : 72% over two steps.

Advantages :

  • Avoids isolation of unstable intermediates.

  • Tolerates electron-deficient aryl bromides.

Cyclocondensation of o-Aminophenol Derivatives

This method constructs the benzoxazolone ring directly on the piperidine scaffold:

Procedure :

  • Synthesis of tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate : Couple tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-fluoro-nitrobenzene using KF/Al₂O₃, followed by nitro reduction with H₂/Pd-C.

  • Cyclization to benzoxazolone : Treat the aminophenol derivative with triphosgene in DCM at −10°C, then warm to room temperature.

Critical Parameters :

  • Excess triphosgene (1.5 equiv) ensures complete cyclization.

  • Low temperatures (−10°C) minimize Boc group cleavage.

Yield : 58% after column chromatography.

Comparative Analysis of Methods

MethodYieldPurity (HPLC)ScalabilityKey Limitations
Nucleophilic Substitution65%>95%ModerateRequires pre-formed benzoxazolone electrophile
Palladium-Catalyzed72%98%HighCost of Pd catalysts; stringent anhydrous conditions
Cyclocondensation58%90%LowSensitive to moisture; intermediate instability

Optimization Insights :

  • Catalyst Recycling : Pd leaching in Method 2 can be mitigated using polymer-supported XPhos ligands, reducing costs by 40%.

  • Solvent Selection : Replacing CH₃CN with 2-MeTHF in Method 1 improves yield to 70% by reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. The oxobenzoxazole group is believed to play a critical role in modulating cellular pathways associated with apoptosis and cell proliferation. For instance, a derivative of this compound was shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
Research has demonstrated that the compound possesses antimicrobial activity against a range of bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial enzymes crucial for cell wall synthesis, thereby disrupting bacterial growth and replication. In vitro studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

Biochemical Applications

1. Protein Degradation
this compound is being explored as a building block in the development of protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering potential therapeutic avenues for diseases caused by protein misfolding or overexpression . This application is particularly relevant in the context of targeted cancer therapies.

2. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to modulate the activity of certain kinases involved in cancer signaling pathways. Preliminary results suggest that it could serve as a lead compound for developing new inhibitors that target these kinases .

Material Science Applications

1. Polymer Chemistry
In material science, this compound has been investigated as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices may lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; reduced tumor size in xenograft models
Antimicrobial EfficacyEffective against multiple bacterial strains; identified MIC values
Protein DegradationPotential as a selective protein degrader; implications for targeted therapy
Polymer DevelopmentEnhanced thermal stability in polymer composites; promising material properties

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Biological/Chemical Relevance References
tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate Piperidine core, benzo[d]oxazolone substituent Tert-butyl carbamate, oxazolone ketone Intermediate for PROTACs, kinase inhibitors; high stability due to steric bulk
tert-Butyl 4-(5-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate Nitro group at benzo[d]oxazolone C5 Nitro, oxazolone ketone Enhanced electrophilicity for nucleophilic substitution; potential for fluorescence tagging
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazole ring, boronate ester Boronate, pyrazole Suzuki-Miyaura cross-coupling applications; precursor for biaryl synthesis
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate Amino-hydroxyethyl chain Amino, hydroxyl Chiral building block for β-adrenergic receptor ligands; improved solubility due to oxalate salt
tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate Iodo-substituted pyrazole Iodo, pyrazole Radiolabeling potential; halogen bonding in crystal engineering
tert-Butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate Spirocyclic indene-piperidine Chloro, spirocyclic Conformational rigidity for GPCR modulation

Key Differentiators

Benzo[d]oxazolone vs. Pyrazole/Thiazole/Triazole Substituents

  • The benzo[d]oxazolone group in the target compound provides a planar, electron-deficient aromatic system, enhancing π-π stacking interactions in protein binding compared to pyrazole or triazole analogs .
  • Pyrazole and triazole derivatives (e.g., ) exhibit greater versatility in metal-catalyzed reactions (e.g., click chemistry) but lack the ketone functionality critical for hydrogen bonding .

Nitro Derivatives

  • Nitro-substituted analogs (e.g., 5-nitro and 7-nitro derivatives) show increased reactivity in reduction and nucleophilic aromatic substitution, enabling diversification into amines or fluorophores .

Spiro and Bicyclic Systems

  • Spirocyclic derivatives (e.g., ) introduce conformational constraints, improving selectivity in enzyme inhibition but reducing synthetic accessibility compared to the straightforward piperidine-benzo[d]oxazolone scaffold .

Boronate and Halogenated Analogs

  • Boronate esters () are pivotal in cross-coupling reactions but require inert conditions for stability . Iodo-substituted compounds () offer unique opportunities in radiochemistry but pose challenges in handling due to their light sensitivity .

Biological Activity

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (CAS Number: 162045-53-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure, which combines a piperidine ring with a benzo[d]oxazole moiety. This combination suggests potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • Purity : Typically around 97% .

The compound's structure includes key functional groups that may influence its reactivity and biological interactions, making it a candidate for further investigation.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as kinase inhibitors. These compounds may interact with specific molecular targets involved in disease pathways, including cancer and inflammatory responses .

In Vitro Studies

In vitro studies have shown that derivatives of benzoxazole, including those structurally related to this compound, can inhibit various kinases. For example:

  • Kinase Inhibition : Compounds have been evaluated for their ability to inhibit protein kinases, which play crucial roles in cell signaling and regulation. Specific assays demonstrated effective inhibition of kinases associated with cancer cell proliferation.

Case Studies

  • Case Study on Kinase Inhibition :
    • A study explored the effects of a related benzoxazole compound on cancer cell lines, reporting a significant reduction in cell viability at micromolar concentrations.
    • The mechanism involved the inhibition of the MAPK/ERK signaling pathway, critical for cell survival and proliferation.
  • Case Study on Anti-inflammatory Effects :
    • Another investigation assessed the anti-inflammatory properties of benzoxazole derivatives, showing their ability to reduce pro-inflammatory cytokine production in macrophages.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
Tert-butyl 4-(6-methyl-2-oxo-benzoxazol-3(2H)-yl)piperidine-1-carboxylateStructureContains methyl group, potentially altering pharmacokinetics
Tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin-4-yl]carbamateStructureSulfonamide group may enhance solubility

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives and oxazole precursors. Common methods include:

  • Cyclization Reactions : Utilizing appropriate reagents under controlled conditions to form the oxazole ring.
  • Functional Group Modifications : Altering substituents on the piperidine ring to enhance biological activity or selectivity.

Q & A

Basic: What synthetic routes are recommended for preparing tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazolone core followed by coupling with a piperidine derivative. A general procedure includes:

Benzoxazolone formation : React 2-aminophenol derivatives with carbonylating agents (e.g., phosgene analogs) under basic conditions to form the 2-oxobenzo[d]oxazol-3(2H)-one scaffold .

Piperidine functionalization : Introduce the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen via Boc-anhydride in dichloromethane .

Coupling : Use alkylation or amidation reactions to link the benzoxazolone moiety to the Boc-protected piperidine. For example, alkylation with bromoethyl or propyl linkers in the presence of a base (e.g., K2_2CO3_3) in acetonitrile at 60–80°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR .

Advanced: How can discrepancies in NMR spectral data during structural elucidation be resolved?

Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or stereochemical variations. Strategies include:

  • Cross-validation : Compare experimental 1^1H NMR shifts (e.g., δ 7.36–7.10 ppm for aromatic protons in benzoxazolone derivatives ) with computational predictions (DFT or machine learning tools).
  • Complementary techniques : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ = 423.2025 for C23_{23}H26_{26}N4_4O4_4 ) and X-ray crystallography for absolute configuration determination (as in for related compounds).
  • Solvent standardization : Ensure deuterated solvents (e.g., CDCl3_3 vs. D2_2O) are consistent, as proton exchange can alter splitting patterns .

Basic: What spectroscopic methods are essential for confirming the compound’s structure?

Methodological Answer:
Key techniques include:

  • 1^1H/13^{13}C NMR : Identify characteristic signals (e.g., Boc-group tert-butyl at δ 1.4 ppm, benzoxazolone aromatic protons at δ 7.10–7.85 ppm ).
  • HRMS : Confirm molecular formula (e.g., C23_{23}H26_{26}N4_4O4_4 with [M+H]+^+ = 423.2025 ).
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and Boc-group vibrations .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers design assays to evaluate the compound’s bioactivity against specific targets?

Methodological Answer:

Target selection : Prioritize enzymes/receptors structurally related to benzoxazolone derivatives (e.g., immunoproteasome subunits β1i/β5i, as in ).

Assay setup :

  • Enzymatic inhibition : Use fluorescence-based assays (e.g., Z-Leu-Leu-Glu-AMC for β5i activity) with IC50_{50} determination .
  • Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd_d) .

Data interpretation : Compare inhibition percentages (e.g., 18% β1i inhibition at 10 μM ) with positive controls and structure-activity relationship (SAR) models.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard classification : Based on analogous piperidine-Boc derivatives, expect acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation of powders .
  • Storage : Keep in amber glass bottles at RT under inert gas (N2_2) to prevent Boc-group hydrolysis .

Advanced: How can reaction yields be optimized for low-yielding synthetic steps?

Methodological Answer:

  • Parameter screening : Vary solvents (DMF vs. acetonitrile), bases (K2_2CO3_3 vs. Et3_3N), and temperatures (60°C vs. reflux) using design of experiments (DoE) .
  • Catalyst optimization : Test Pd catalysts for coupling steps or phase-transfer catalysts for alkylation .
  • Workflow adjustments : Implement flow chemistry for exothermic reactions or microwave-assisted synthesis to reduce side products .

Basic: How is the purity of the compound validated in different research contexts?

Methodological Answer:

  • Analytical HPLC : Use a C18 column (4.6 × 250 mm) with a gradient of water/acetonitrile (0.1% TFA), flow rate 1 mL/min, UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Chiral purity : For enantiomerically pure batches, employ chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Source verification : Confirm compound identity via HRMS and NMR to rule out structural variants .
  • Assay standardization : Replicate conditions (e.g., cell lines, serum concentrations) from conflicting studies.
  • Meta-analysis : Pool data from (immunoproteasome inhibition) and (antibacterial activity) to identify structure-activity trends.

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